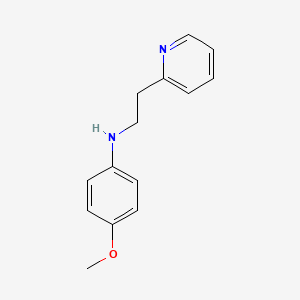

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine

Vue d'ensemble

Description

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is an organic compound that features a methoxyphenyl group and a pyridinyl-ethylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridin-2-yl-ethylamine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 2-pyridin-2-yl-ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The pyridinyl ring can be reduced under specific conditions to form a piperidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl-(2-pyridin-2-yl-ethyl)-amine.

Reduction: Formation of (4-Methoxy-phenyl)-(2-piperidin-2-yl-ethyl)-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

One of the primary applications of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is in the development of therapeutic agents. Its structural framework allows for modifications that enhance biological activity against various diseases, particularly cancers.

Case Study: Cancer Treatment

Recent studies have highlighted the compound's potential in inhibiting specific kinases involved in cancer progression. For instance, derivatives of this compound have shown promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. These mutations are crucial drivers in several cancers, making the compound a valuable candidate for further drug development .

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems. Research indicates that it may act as an antagonist at serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.

Neurotoxic Potential

Studies assessing the neurotoxic effects of similar compounds have provided insights into the safety profiles necessary for developing new psychoactive substances. Understanding these interactions is crucial for ensuring therapeutic efficacy while minimizing adverse effects .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Techniques

The compound can be synthesized through several methods, including:

- N-Alkylation : This method involves reacting amines with alkyl halides to form N-alkylated derivatives.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques can lead to the formation of complex structures that incorporate this amine into larger frameworks.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the reuptake of monoamine neurotransmitters, similar to the action of certain antidepressants . Additionally, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Methoxyphenyl)piperazine: A compound with similar structural features but different biological activities.

(4-Methoxyphenyl)acetic acid: Another related compound with distinct chemical properties and applications.

Uniqueness

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is unique due to its combination of a methoxyphenyl group and a pyridinyl-ethylamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Activité Biologique

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine, a compound with potential pharmacological applications, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure

The compound features a methoxyphenyl group and a pyridinyl-ethylamine moiety, which contribute to its unique biological profile. The methoxy group enhances hydrophobic interactions, influencing the compound's solubility and receptor binding capabilities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group is believed to enhance the electron-donating ability of the phenolic structure, improving its antioxidant capacity .

Anticancer Potential

Recent investigations highlight the compound's potential in cancer treatment. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including HeLa and BxPC-3 cells. The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Monoamine Reuptake Inhibition : Similar to certain antidepressants, this compound may inhibit the reuptake of monoamine neurotransmitters, thereby enhancing mood and cognitive functions.

- Enzyme Modulation : It has been shown to interact with various enzymes involved in metabolic pathways, which may contribute to its anticancer effects .

Case Study 1: Anticancer Activity

A study evaluated the IC50 values of this compound against several cancer cell lines. The results indicated an IC50 range from 0.5 to 100 µM, suggesting moderate potency compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.5–100 |

| BxPC-3 | 1–50 |

Case Study 2: Antioxidant Efficacy

In another study focusing on antioxidant activity, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with oxidative stressors. This suggests a protective effect against oxidative damage .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (4-Methoxyphenyl)piperazine | Antidepressant | Piperazine ring structure |

| (4-Methoxyphenyl)acetic acid | Anti-inflammatory | Simple acetic acid derivative |

| (4-Methoxyphenyl)-(2-pyridin-2-yl-ethyl)-amine | Antimicrobial, Antioxidant, Anticancer | Unique combination of phenolic and pyridine structures |

Propriétés

IUPAC Name |

4-methoxy-N-(2-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-5-13(6-8-14)16-11-9-12-4-2-3-10-15-12/h2-8,10,16H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRQNMNZSKSLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424578 | |

| Record name | (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-58-7 | |

| Record name | N-(4-Methoxyphenyl)-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.